

Spectral data for 1-Bromo-3-fluoropropane (NMR, MS, IR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-3-fluoropropane*

Cat. No.: *B1205824*

[Get Quote](#)

An In-depth Technical Guide to the Spectral Data of **1-Bromo-3-fluoropropane**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for **1-bromo-3-fluoropropane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **1-bromo-3-fluoropropane**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-bromo-3-fluoropropane** provides information about the different proton environments in the molecule. The data presented below was likely acquired in a deuterated solvent such as chloroform-d (CDCl_3) with tetramethylsilane (TMS) as an internal standard.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.6	Triplet of Triplets	2H	$J(H,F) \approx 47,$ $J(H,H) \approx 6$	F-CH ₂ -
~3.5	Triplet	2H	$J(H,H) \approx 6.5$	Br-CH ₂ -
~2.2	Quintet of Triplets	2H	$J(H,H) \approx 6.2,$ $J(H,F) \approx 25$	-CH ₂ -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the **1-bromo-3-fluoropropane** molecule.

Chemical Shift (δ) ppm	Assignment
~80 (doublet, $J(C,F) \approx 165$ Hz)	F-CH ₂ -
~32 (doublet, $J(C,F) \approx 20$ Hz)	-CH ₂ -
~30	Br-CH ₂ -

Note: The carbon attached to the fluorine atom appears as a doublet due to C-F coupling.

Detailed Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of liquid samples like **1-bromo-3-fluoropropane**.^{[2][3][4]}

Sample Preparation:

- Sample Weighing: Accurately weigh approximately 5-25 mg of purified **1-bromo-3-fluoropropane** for ¹H NMR, and 50-100 mg for ¹³C NMR.^[3]

- Solvent Selection: Use a deuterated solvent, commonly chloroform-d (CDCl₃), to dissolve the sample.[1][3]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]
- Transfer: Use a Pasteur pipette to transfer the solution into a clean 5 mm NMR tube.[3]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube to serve as a reference for chemical shifts (δ = 0.0 ppm).[1][5]

Instrumentation and Acquisition:

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
- Locking and Shimming: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
- Acquisition Parameters (¹H NMR):
 - Pulse Sequence: A standard one-pulse sequence is typically used.[3]
 - Spectral Width: Set the spectral width to encompass all proton signals, typically 0-12 ppm. [3]
 - Number of Scans: Acquire a sufficient number of scans (e.g., 8-32) to obtain a good signal-to-noise ratio.[4]
 - Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans.[3]
- Acquisition Parameters (¹³C NMR):
 - Pulse Sequence: A proton-decoupled one-pulse sequence is commonly used to simplify the spectrum to singlets for each carbon environment (unless specific coupling information is desired).[3]
 - Spectral Width: Set a wider spectral width, typically 0-220 ppm.[3]

- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.[3]
- Relaxation Delay: A relaxation delay of around 2 seconds is common.[3]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
 - Phase and baseline correct the spectrum.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons in each environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrum Data (Major Fragments)

The following table lists the major mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of **1-bromo-3-fluoropropane**.[6][7]

m/z	Relative Intensity	Possible Fragment
41	100%	$[\text{C}_3\text{H}_5]^+$
61	High	$[\text{C}_3\text{H}_6\text{F}]^+$
140/142	Low	$[\text{M}]^+$ (Molecular Ion)
27	Moderate	$[\text{C}_2\text{H}_3]^+$

Note: The presence of bromine with its two major isotopes, ^{79}Br and ^{81}Br , results in isotopic peaks for bromine-containing fragments, which are two mass units apart and have nearly equal intensity.[8] The molecular ion peak at m/z 140 and 142 is expected but may be of low intensity. [8]

Detailed Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile liquid samples like **1-bromo-3-fluoropropane** is Gas Chromatography-Mass Spectrometry (GC-MS).[\[9\]](#)

Sample Preparation and Introduction:

- Sample Preparation: Dilute a small amount of **1-bromo-3-fluoropropane** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (e.g., 1 μ L) of the dilute solution into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities.

Ionization and Detection:

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization technique where high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment.[\[10\]](#) [\[11\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[\[9\]](#)
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Acquisition: The mass spectrum is recorded, plotting the relative intensity of the ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Data (Key Vibrational Modes)

The key vibrational frequencies for **1-bromo-3-fluoropropane** are summarized below.[\[12\]](#)

Wavenumber (cm ⁻¹)	Vibration Type
2850-3000	C-H stretching
1400-1500	C-H bending (scissoring)
1000-1100	C-F stretching
500-600	C-Br stretching

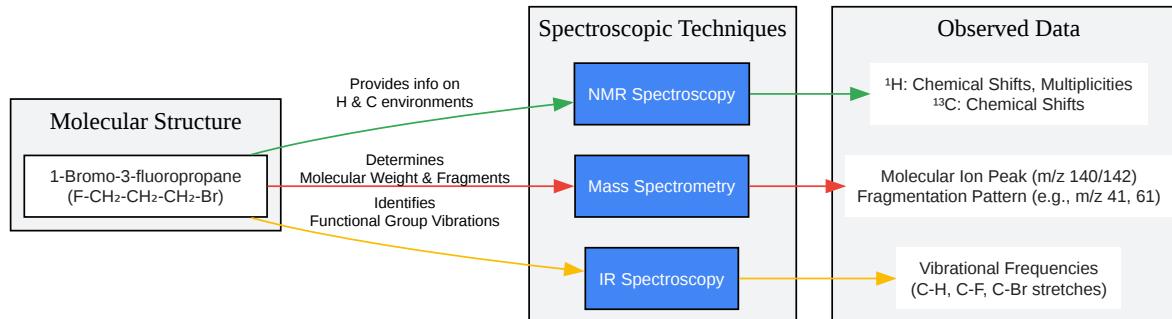
Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule.

Detailed Experimental Protocol for IR Spectroscopy

For a liquid sample like **1-bromo-3-fluoropropane**, the "neat" or thin-film method is commonly employed.[6]

Sample Preparation:

- Salt Plates: Obtain two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[13][14] Handle them carefully by the edges to avoid moisture contamination from fingerprints.
- Sample Application: Place a single drop of neat **1-bromo-3-fluoropropane** onto the face of one salt plate.[14][15]
- Film Formation: Carefully place the second salt plate on top of the first, spreading the liquid into a thin capillary film between the plates.[14][15] Ensure no air bubbles are trapped in the film.[15]
- Mounting: Mount the "sandwich" of salt plates in the spectrometer's sample holder.


Data Acquisition:

- Background Spectrum: First, run a background spectrum with the empty salt plates (or just the empty beam path) to account for any atmospheric or instrumental absorptions (e.g., CO₂, H₂O).

- Sample Spectrum: Place the sample holder with the prepared thin film into the spectrometer and acquire the IR spectrum.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the salt plates thoroughly with a dry, volatile solvent (e.g., chloroform or isopropanol) and store them in a desiccator to prevent damage from moisture. [\[14\]](#)

Visualization of Spectral Data Correlation

The following diagram illustrates the logical relationship between the molecular structure of **1-bromo-3-fluoropropane** and the different types of spectral data obtained.

[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic techniques with the molecular structure of **1-bromo-3-fluoropropane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. ekwan.github.io [ekwan.github.io]
- 3. benchchem.com [benchchem.com]
- 4. emory.edu [emory.edu]
- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Propane, 1-bromo-3-fluoro- | C3H6BrF | CID 67699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-3-fluoropropane [webbook.nist.gov]
- 8. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. ACP - Establishing long-term measurements of halocarbons at Taunus Observatory [acp.copernicus.org]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [Spectral data for 1-Bromo-3-fluoropropane (NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205824#spectral-data-for-1-bromo-3-fluoropropane-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com